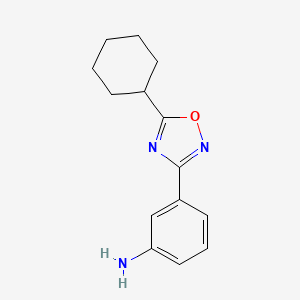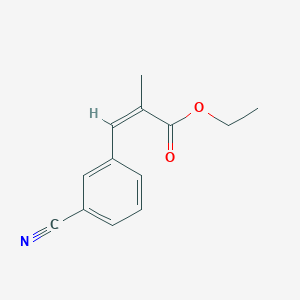
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Vue d'ensemble
Description
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.Applications De Recherche Scientifique
Pharmaceutical Research: Anticancer Properties
Oxadiazoles, including the 1,2,4-regioisomer found in the compound , have been recognized for their potential in anticancer therapy. The presence of the oxadiazole ring can contribute to the inhibition of cancer cell growth and proliferation. Research has indicated that certain oxadiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs .
Material Science: High-Energy Materials
The oxadiazole moiety is known for its high-energy properties due to its favorable oxygen balance and positive heat of formation. This makes compounds like “3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline” suitable for research into energetic materials that could be used in propellants or explosives, where controlled energy release is crucial .
Medicinal Chemistry: Vasodilator Effects
Some oxadiazole derivatives have been studied for their vasodilatory effects, which can be beneficial in treating cardiovascular diseases. These compounds can induce relaxation in vascular smooth muscle, potentially leading to new treatments for hypertension and other related conditions .
Neuropharmacology: Anticonvulsant Activity
The structural framework of oxadiazoles has been associated with anticonvulsant activity. Researchers are exploring derivatives of oxadiazoles, such as the compound , for their potential to act on the central nervous system to prevent seizures, offering a new avenue for antiepileptic drug development .
Endocrinology: Antidiabetic Potential
Oxadiazole derivatives have shown promise in the treatment of diabetes. Their ability to modulate blood sugar levels through various mechanisms, including the inhibition of enzymes involved in glucose metabolism, makes them interesting targets for antidiabetic drug research .
Antimicrobial Applications: Antibacterial and Antifungal Activities
The compound has potential applications in the development of new antimicrobial agents. Studies have demonstrated that oxadiazole derivatives can exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens such as Colletotrichum orbiculare .
Agrochemical Research: Pesticide Development
Due to their antimicrobial properties, oxadiazole derivatives are also being investigated for their use in agrochemicals as pesticides. Their ability to inhibit the growth of harmful fungi and bacteria can be harnessed to protect crops and improve agricultural yields .
Chemical Synthesis: Organic Synthesis Intermediates
Compounds like “3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline” serve as valuable intermediates in organic synthesis. They can be used to construct more complex molecules, which can have a variety of applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)


![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)


![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)



![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

